alpha-Cam - 114836-79-2

alpha-Cam

Catalog Number: EVT-1172180
CAS Number: 114836-79-2
Molecular Formula: C25H32Cl2N2O3
Molecular Weight: 479.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-Cam is primarily classified under mechanical engineering, particularly in the study of cam mechanisms. These mechanisms are essential in converting rotational motion into linear motion and are widely used in machinery such as sewing machines, automotive engines, and automation systems. The alpha angle is a critical measurement in classifying cam morphology, especially in applications related to hip joint mechanics and orthopedic studies .

Synthesis Analysis

The synthesis of cam mechanisms involves mathematical modeling and computational techniques to optimize their design for specific applications. Common methods include:

  • Geometric Modeling: Using CAD software to create precise geometric representations of cam profiles.
  • Optimization Algorithms: Implementing algorithms such as genetic algorithms or gradient descent to find optimal parameters for cam shapes that meet design specifications.
  • Tolerance Analysis: Evaluating the effects of manufacturing tolerances on the performance of cam mechanisms, ensuring that they operate correctly within specified limits .

Technical Parameters

When synthesizing cam profiles, engineers consider factors such as:

  • Profile Shape: The contour of the cam which determines the motion output.
  • Material Properties: Selection of materials that can withstand operational stresses.
  • Manufacturing Techniques: Methods like CNC machining that affect the final precision of the cam .
Molecular Structure Analysis

While alpha-Cam does not refer to a chemical compound with a defined molecular structure, understanding its mechanical structure involves analyzing the geometric properties of cam profiles. Key aspects include:

  • Curvature: The curvature of the cam profile affects how smoothly it interacts with followers.
  • Contact Points: The points where the follower contacts the cam surface are critical for determining motion transfer efficiency.

Relevant Data

In mechanical terms, parameters such as radius, angle of engagement, and lift height are crucial for defining the cam's effectiveness in its application.

Mechanism of Action

The mechanism of action for alpha-Cam involves its role in converting rotary motion into linear motion through follower interaction. This process can be described as follows:

  1. Rotational Input: The motor provides rotational energy to the cam.
  2. Follower Movement: As the cam rotates, its profile pushes against a follower, causing it to move linearly.
  3. Output Motion: The linear movement can then be harnessed to perform work, such as opening a valve or moving a robotic arm.

Relevant Data

The efficiency of this mechanism can be quantified using parameters like lift height and angular velocity, which dictate how effectively energy is transferred from input to output.

Physical and Chemical Properties Analysis

In terms of physical properties relevant to mechanical applications:

  • Material Strength: The ability of the cam material to withstand forces without deforming.
  • Friction Coefficient: Important for understanding wear and tear on both the cam and follower surfaces.

Relevant Data

Typical materials used include metals like steel or aluminum due to their high strength-to-weight ratios. Surface treatments may also be applied to enhance durability.

Applications

Alpha-Cam has diverse applications across various fields:

  • Mechanical Engineering: Used in designing machines where precise motion control is necessary.
  • Biomedical Engineering: In studies related to joint mechanics where alpha angles help classify conditions like femoroacetabular impingement.
  • Robotics: Employed in robotic arms for precise movement control based on programmed motions.
Molecular Structure and Biochemical Properties of α-Calcium/Calmodulin-Dependent Protein Kinase II

Domain Architecture and Subunit Composition

α-Calcium/calmodulin-dependent protein kinase II (α-Calcium/calmodulin-dependent protein kinase II) is a multimeric serine/threonine kinase composed of distinct structural domains that collectively regulate its activation and substrate targeting. Each α-Calcium/calmodulin-dependent protein kinase II subunit contains:

  • An N-terminal catalytic domain housing ATP-binding and substrate recognition sites
  • A central regulatory segment featuring an autoinhibitory domain and a overlapping calmodulin-binding region
  • A C-terminal association domain responsible for oligomerization
  • A variable linker region that influences substrate specificity and subcellular localization [1] [2]

The mammalian α-Calcium/calmodulin-dependent protein kinase II system arises from four distinct genes (Camk2a, Camk2b, Camk2g, Camk2d) encoding α, β, γ, and δ isoforms. The α isoform (approximately 54 kDa) predominates in forebrain regions and exhibits the highest kinase activity among isoforms. Biochemical analyses reveal that although isoforms share core domain organization, their linker regions differ substantially, contributing to isoform-specific functions and localization patterns. For example, the β isoform contains an additional actin-binding domain absent in α, enabling its association with the cytoskeleton [1] [2].

Table 1: Subunit Isoforms of Calcium/Calmodulin-Dependent Protein Kinase II

IsoformGeneMolecular WeightPrimary Tissue DistributionUnique Structural Features
αCamk2a54 kDaForebrain, postsynaptic densitiesShortest linker region
βCamk2b60 kDaWidespread neuronal expressionInserted F-actin binding domain
γCamk2g58-60 kDaUbiquitous expressionMultiple splicing variants
δCamk2d57-59 kDaCardiac muscle, smooth muscleNuclear localization signals

Oligomerization Patterns and Quaternary Structure

α-Calcium/calmodulin-dependent protein kinase II self-assembles into dodecameric holoenzymes (12 subunits) through interactions mediated by its C-terminal association domain. Three-dimensional structural analyses at 21-25 Å resolution reveal a highly symmetrical architecture consisting of two stacked hexagonal rings. This arrangement forms a central gear-shaped core with six catalytic domains projecting radially from each end as flexible appendages. The central hub maintains holoenzyme integrity while permitting conformational dynamics essential for regulatory functions [1] [3].

Notably, different isoforms co-assemble into heteromeric complexes in vivo. Immunoprecipitation studies demonstrate that hippocampal neurons co-express α and β isoforms, forming heteromers with an approximate α:β stoichiometry of 2:1 alongside α homomers. This combinatorial assembly significantly impacts functional properties—β incorporation slows activation kinetics but enhances calmodulin trapping compared to α homomers. The evolutionary conservation of this oligomeric architecture suggests fundamental advantages, including metabolic efficiency in enzyme biosynthesis and increased tolerance to destabilizing mutations that enhance functional diversity [2] [3].

Calcium/Calmodulin Binding Mechanisms

Calcium/calmodulin binding triggers α-Calcium/calmodulin-dependent protein kinase II activation by displacing the autoinhibitory domain from the catalytic cleft. Calmodulin exhibits a dumbbell structure with N-terminal and C-terminal globular lobes (each binding two calcium ions) connected by a flexible α-helical linker. Biochemical analyses demonstrate isoform-specific differences in calmodulin binding kinetics and affinity:

  • Calmodulin binding affinity hierarchy: γ > β > δ > α
  • Half-maximal autophosphorylation calmodulin concentrations: β (15 nM) < γ < δ < α (130 nM) [1] [2] [7]

The calmodulin-binding domain of α-Calcium/calmodulin-dependent protein kinase II forms an amphipathic α-helix that docks primarily via hydrophobic interactions with methionine-rich pockets in calmodulin's lobes. Critical residues include a conserved N-terminal tryptophan and C-terminal isoleucine, with basic residues forming electrostatic contacts at the interface extremities. Mutational studies confirm that the C-terminal lobe of calmodulin initiates binding, followed by engagement of the N-terminal lobe, inducing a wrap-around conformation that stabilizes the open kinase state [4] [7].

Figure 1: Structural Visualization of Calmodulin-Kinase Interaction(Calmodulin shown in blue with calcium ions as yellow spheres; α-Calcium/calmodulin-dependent protein kinase II calmodulin-binding domain as red helix) → Hydrophobic interactions dominate the interface, with calmodulin's central helix bending to accommodate the kinase helix [4] [7].

Autophosphorylation Dynamics at Thr-286/287

Autophosphorylation at threonine 286 (α isoform; threonine 287 in β) represents a cardinal regulatory mechanism generating calcium-independent activity. This post-translational modification occurs via intersubunit phosphorylation within the holoenzyme: upon calcium/calmodulin binding, one subunit phosphorylates threonine 286 on a neighboring subunit. Biochemical assays reveal distinct autophosphorylation kinetics between isoforms:

  • β homomers achieve half-maximal autophosphorylation at 15 nM calmodulin
  • α homomers require 130 nM calmodulin for equivalent phosphorylation [2] [8]

In heteromeric αβ complexes, the calmodulin dependence for β autophosphorylation shifts toward α-like behavior (higher calmodulin requirement), indicating that α subunits phosphorylate β subunits within the same holoenzyme. Phosphorylation at threonine 286 has three critical consequences:

  • Generates calcium-independent activity by preventing re-association of the autoinhibitory domain
  • Increases calmodulin affinity 1000-fold by slowing calmodulin dissociation (calmodulin trapping)
  • Enables kinase activity at physiological calcium oscillation frequencies [1] [8]

Table 2: Biochemical Consequences of Thr-286 Autophosphorylation

ParameterNon-phosphorylated StateThr-286 Phosphorylated StateFunctional Significance
Calcium dependenceStrictly calcium-dependentCalcium-independent activityMolecular memory
Calmodulin dissociation rate~0.5 sec⁻¹~0.003 sec⁻¹Calmodulin trapping
Calmodulin affinityKd = 20-60 nMKd = 20-60 pMSignal amplification
Sensitivity to calcium oscillationsLowHighDecoding frequency-modulated signals

Antibodies specific for phospho-threonine 286 confirm that autophosphorylation occurs in response to physiological stimuli like N-methyl-D-aspartate receptor activation in hippocampal neurons. This site-specific phosphorylation creates a molecular memory that persists beyond initial calcium transients, underpinning α-Calcium/calmodulin-dependent protein kinase II's role in synaptic plasticity [8].

Properties

CAS Number

114836-79-2

Product Name

alpha-Cam

IUPAC Name

(2S,6R,14R,15S,19R)-19-[bis(2-chloroethyl)aminomethyl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

Molecular Formula

C25H32Cl2N2O3

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C25H32Cl2N2O3/c1-28-10-7-24-20-16-3-4-18(30)21(20)32-22(24)25(31-2)6-5-23(24,19(28)13-16)14-17(25)15-29(11-8-26)12-9-27/h3-6,17,19,22,30H,7-15H2,1-2H3/t17-,19-,22-,23?,24+,25+/m1/s1

InChI Key

FTKOCAZZFUDHDQ-OXLBYMFNSA-N

SMILES

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5CN(CCCl)CCCl)OC

Synonyms

7-bis(beta-chloroethyl)aminomethyl-6,14-endoethenotetrahydrooripavine
alpha-CAM

Canonical SMILES

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5CN(CCCl)CCCl)OC

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@@]5(C=CC2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@@H]5CN(CCCl)CCCl)OC

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